Kopsinine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

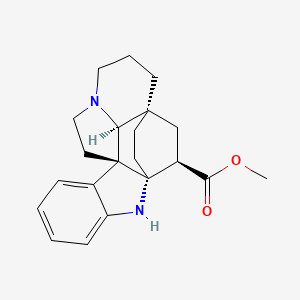

Kopsinine is an indole alkaloid. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis of Kopsinine

The total synthesis of this compound has been a subject of extensive research. Various synthetic routes have been developed to produce this compound efficiently, utilizing innovative chemical reactions. Notably, a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade has been employed in the synthesis process, which allows for the formation of its unique bicyclo[2.2.2]octane core structure . The development of these synthetic methods not only aids in producing this compound but also enhances our understanding of its structural properties.

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| SmI₂-mediated transannular cyclization | Forms bicyclo[2.2.2]octane core | High |

| Diels-Alder reactions | Utilizes pentacyclic dienes | Moderate |

| Late-stage C2–C21 bond formation | Directly links to structures of related alkaloids | High |

Biological Activities

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Hepatoprotective Effects : Research indicates that this compound can protect liver cells from damage caused by hepatotoxic agents like carbon tetrachloride. It appears to stabilize liver cell membranes, thereby preventing cellular disintegration and maintaining liver function .

- Antioxidant Properties : this compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its protective effects against various cellular injuries .

- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

- Case Study 1 : In a controlled study involving liver damage induced by carbon tetrachloride in animal models, administration of this compound significantly reduced markers of liver injury compared to untreated controls, demonstrating its hepatoprotective efficacy .

- Case Study 2 : A study investigating the antioxidant properties of this compound showed that it effectively reduced oxidative stress markers in diabetic models, suggesting its potential role in managing diabetes-related complications .

Eigenschaften

Molekularformel |

C21H26N2O2 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1 |

InChI-Schlüssel |

IYLRRIUNGGQRTN-NWRWZVFGSA-N |

Isomerische SMILES |

COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 |

Kanonische SMILES |

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 |

Synonyme |

kopsinine kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.